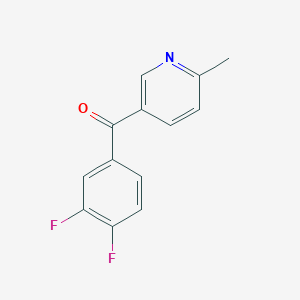5-(3,4-Difluorobenzoyl)-2-methylpyridine
CAS No.: 1187169-34-1
Cat. No.: VC3005273
Molecular Formula: C13H9F2NO
Molecular Weight: 233.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1187169-34-1 |
|---|---|
| Molecular Formula | C13H9F2NO |
| Molecular Weight | 233.21 g/mol |
| IUPAC Name | (3,4-difluorophenyl)-(6-methylpyridin-3-yl)methanone |
| Standard InChI | InChI=1S/C13H9F2NO/c1-8-2-3-10(7-16-8)13(17)9-4-5-11(14)12(15)6-9/h2-7H,1H3 |
| Standard InChI Key | QGWOWONKMKCWGJ-UHFFFAOYSA-N |
| SMILES | CC1=NC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F |
| Canonical SMILES | CC1=NC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F |
Introduction
5-(3,4-Difluorobenzoyl)-2-methylpyridine is an organic compound belonging to the class of pyridine derivatives. It features a difluorobenzoyl group attached to the 5-position of a 2-methylpyridine ring, which significantly influences its chemical behavior and potential applications. The presence of fluorine atoms enhances the compound's electronic properties, making it a subject of interest in fields such as medicinal chemistry and materials science.
Synthesis of 5-(3,4-Difluorobenzoyl)-2-methylpyridine
The synthesis of this compound typically involves the acylation of 2-methylpyridine with 3,4-difluorobenzoyl chloride. This reaction can be optimized using continuous flow reactors for industrial applications, allowing precise control over reaction parameters to ensure consistent product quality.
Synthesis Conditions
| Reagent | Conditions |
|---|---|
| 2-Methylpyridine | Reactant |
| 3,4-Difluorobenzoyl Chloride | Reactant |
| Solvent (e.g., dichloromethane) | Medium |
| Catalyst (if needed) | Optional |
| Temperature | Controlled |
| Reaction Time | Optimized |
Chemical Reactions and Mechanisms
5-(3,4-Difluorobenzoyl)-2-methylpyridine can participate in various chemical reactions, including:
-
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorobenzoyl group may be replaced by nucleophiles under appropriate conditions.
-
Electrophilic Aromatic Substitution: Although less common due to the presence of fluorine, electrophilic aromatic substitution can occur if the conditions favor the removal of fluorine atoms.
-
Metal-Catalyzed Coupling Reactions: This compound can be involved in metal-catalyzed coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Reaction Types and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Nucleophilic Substitution | Nucleophile (e.g., hydroxide), solvent | Basic conditions |
| Electrophilic Aromatic Substitution | Electrophile (e.g., nitronium ion), solvent | Acidic conditions |
| Metal-Catalyzed Coupling | Metal catalyst (e.g., palladium), ligands, solvent | Inert atmosphere |
Applications and Biological Activity
The unique structure and reactivity of 5-(3,4-Difluorobenzoyl)-2-methylpyridine make it valuable across various scientific disciplines:
-
Medicinal Chemistry: Its potential biological activity, influenced by the difluorobenzoyl group, makes it a candidate for drug development. The compound may interact with specific enzymes or receptors, modulating their activity.
-
Materials Science: The electronic properties enhanced by fluorine atoms can be exploited in the design of new materials.
Biological Activity
| Biological Context | Potential Activity |
|---|---|
| Enzyme Inhibition | Modulation of enzyme activity |
| Receptor Binding | Interaction with specific receptors |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume